molecular formula C9H10N4O2 B2868893 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile CAS No. 1549459-53-1

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile

Cat. No.: B2868893
CAS No.: 1549459-53-1
M. Wt: 206.205
InChI Key: WYSBVBYWZTUPKJ-UHFFFAOYSA-N
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Description

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound of significant interest in medicinal and synthetic chemistry. It features a pyridine core substituted with a nitro group, a carbonitrile, and a propan-2-ylamino side chain. This specific molecular architecture, incorporating multiple functional groups, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems . Researchers can utilize this compound as a key precursor in the construction of fused bicyclic structures, such as imidazo[4,5-b]pyridines, which are prominent scaffolds in drug discovery for their diverse biological activities . The nitro group can undergo reduction to an amine, facilitating further derivatization, while the carbonitrile moiety offers an additional vector for chemical modification. Compounds based on this and similar scaffolds have been investigated in patents for the treatment of inflammatory disorders, highlighting its potential in pharmaceutical development . This product is intended for laboratory research purposes only and is not for human or diagnostic use.

Properties

IUPAC Name

3-nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6(2)12-9-8(13(14)15)7(5-10)3-4-11-9/h3-4,6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSBVBYWZTUPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549459-53-1
Record name 3-nitro-2-[(propan-2-yl)amino]pyridine-4-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-(propan-2-ylamino)pyridine followed by the introduction of a nitrile group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The nitration step is usually carried out at low temperatures to control the reaction rate and prevent decomposition of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

    Oxidation: The isopropylamino group can be oxidized to form corresponding oxides or hydroxylamines under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide, water or alcohol as solvent.

    Oxidation: Potassium permanganate, acetone as solvent.

Major Products

    Reduction: 3-Amino-2-(propan-2-ylamino)pyridine-4-carbonitrile.

    Substitution: 3-Nitro-2-(propan-2-ylamino)pyridine-4-carboxamide.

    Oxidation: 3-Nitro-2-(propan-2-ylamino)pyridine-4-hydroxylamine.

Scientific Research Applications

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the nitrile group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Structure: The target compound shares a pyridine-carbonitrile core with 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile , but differs in substituent placement. The nitro group on the pyridine ring (vs. phenoxy group in the patent compound) may alter electronic effects and binding interactions.
  • Functional Groups: The propan-2-ylamino group is shared with Atenolol, a β1-blocker .
  • Synthesis : Both the target compound and 3-nitro-2-(m-tolyl) isoindoline-1,3-dione involve nitro-containing precursors and amine nucleophiles, suggesting shared synthetic strategies (e.g., condensation or substitution reactions).

Reactivity and Electronic Effects

  • Nitro and Carbonitrile Groups: These electron-withdrawing groups likely increase the pyridine ring’s electrophilicity, facilitating reactions at the 2-position propan-2-ylamino site. This contrasts with isoindoline-dione derivatives , where the electron-deficient anhydride core drives reactivity.
  • Propan-2-ylamino Group: The secondary amine may participate in hydrogen bonding or serve as a site for further derivatization (e.g., acylation), similar to its role in Atenolol’s receptor interactions .

Biological Activity

3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile is a compound with significant biological activity, primarily due to its unique structural features that facilitate interactions with various biological targets. This article delves into its synthesis, biological activities, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a nitro group, an isopropylamino group, and a carbonitrile group. The synthesis typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-(propan-2-ylamino)pyridine followed by introducing the nitrile group using strong acids and nitrating agents under controlled conditions to prevent decomposition.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the nitrile group can form covalent bonds with nucleophilic sites in proteins or DNA .

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives of nitro compounds have been identified as inhibitors of Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. These compounds demonstrated IC50 values as low as 10 nM in various cancer cell lines .

Antimicrobial Activity

The compound has also displayed antimicrobial properties. In vitro studies indicate significant activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values suggesting efficacy comparable to established antibiotics .

Case Studies

  • Antitumor Activity : In a study involving xenograft models, compounds related to this compound were shown to induce tumor regression effectively but required further optimization for durable effects .
  • Antimicrobial Evaluation : A series of derivatives were tested for their antimicrobial efficacy, revealing that some exhibited MIC values as low as 0.22 μg/mL against resistant strains, showcasing their potential as new therapeutic agents .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Properties
2-(Propan-2-ylamino)pyridine-4-carbonitrileLacks nitro groupReduced reactivityLess potent
3-Nitro-2-(methylamino)pyridine-4-carbonitrileMethylamino instead of isopropylaminoVaries in potencyDifferent sterics
3-Nitro-2-(propan-2-ylamino)pyridine-5-carbonitrileNitrile at different positionAltered interactionsDistinct reactivity

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